molecular formula C14H17F3N4O3S B2522599 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2415520-71-5

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2522599
CAS No.: 2415520-71-5
M. Wt: 378.37
InChI Key: XDFDFPLMRQEUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring, a cyclopropanesulfonyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-5-(trifluoromethyl)pyrimidine
  • 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-ethyl-6-(trifluoromethyl)pyrimidine

Uniqueness

4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability compared to similar compounds .

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3S/c1-9-18-11(8-12(19-9)14(15,16)17)13(22)20-4-6-21(7-5-20)25(23,24)10-2-3-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDFPLMRQEUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.